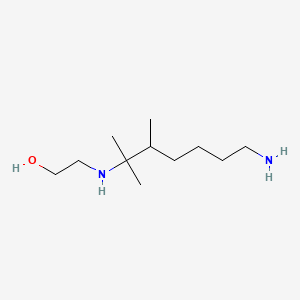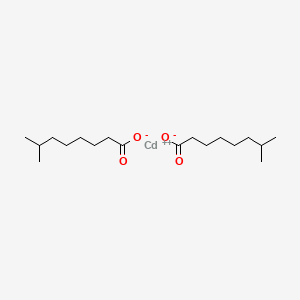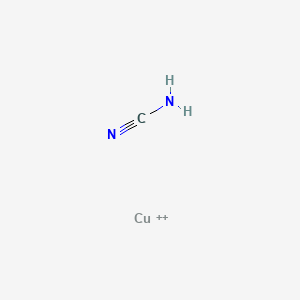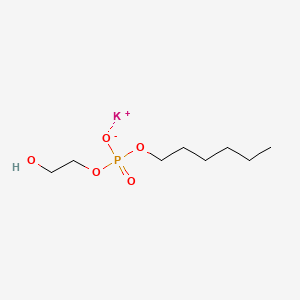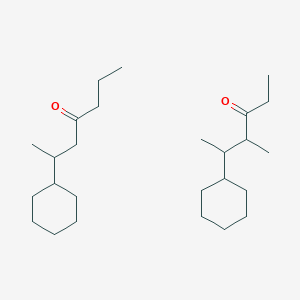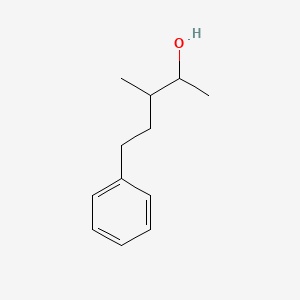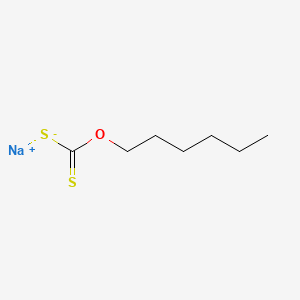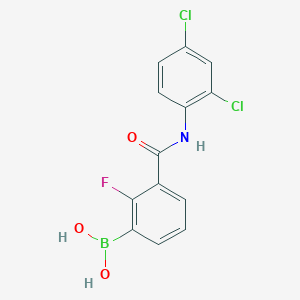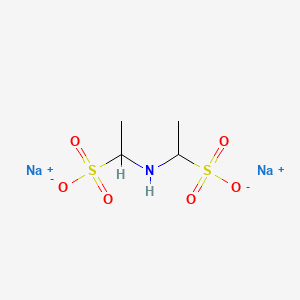
Disodium 1,1'-iminobis(ethanesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its excellent dispersing, emulsifying, solubilizing, and lubricating abilities . It is widely used in various industrial applications due to its stability and biodegradability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol involves the esterification of isononanoic acid with dipentaerythritol, heptanoic acid, and pentaerythritol. The reaction typically occurs under acidic or basic conditions, with the use of catalysts to enhance the reaction rate. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired ester mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol undergoes various chemical reactions, including:
Oxidation: The esters can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the esters back to their alcohol and acid components.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Corresponding acids and alcohols.
Reduction: Alcohol and acid components.
Substitution: New esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent and emulsion stabilizer in various chemical formulations.
Biology: Employed in biological studies for its solubilizing properties.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying abilities.
Industry: Widely used as a lubricant, plasticizer, and in the formulation of surfactants.
Wirkmechanismus
The mechanism of action of Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. The ester groups interact with various molecular targets, facilitating the formation of micelles and emulsions. This interaction is crucial in applications such as drug delivery and emulsification processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isononanoic acid, mixed esters with dipentaerythritol and heptanoic acid: Similar in structure but lacks pentaerythritol.
Isononanoic acid, mixed esters with dipentaerythritol and pentaerythritol: Similar but lacks heptanoic acid.
Uniqueness
The presence of both heptanoic acid and pentaerythritol in Isononanoic acid, mixed esters with dipentaerythritol, heptanoic acid, and pentaerythritol provides it with unique properties such as enhanced stability and improved emulsifying abilities. This makes it more effective in applications requiring high-performance surfactants .
Eigenschaften
CAS-Nummer |
84195-69-7 |
|---|---|
Molekularformel |
C4H9NNa2O6S2 |
Molekulargewicht |
277.2 g/mol |
IUPAC-Name |
disodium;1-(1-sulfonatoethylamino)ethanesulfonate |
InChI |
InChI=1S/C4H11NO6S2.2Na/c1-3(12(6,7)8)5-4(2)13(9,10)11;;/h3-5H,1-2H3,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
PQFIJBGHHZONMM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(NC(C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


